molecular formula C14H18FN3 B11744181 N-(3-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

N-(3-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11744181
M. Wt: 247.31 g/mol
InChI Key: ASSVTRRKNWLYCZ-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorobenzyl group and other substituents in this compound makes it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 3-fluorobenzyl halides in the presence of a base such as potassium carbonate.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated and alkylated derivatives.

Scientific Research Applications

N-(3-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
  • N-(3-bromobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
  • N-(3-methylbenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Uniqueness

The presence of the fluorine atom in N-(3-fluorobenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. This can lead to differences in biological activity and chemical behavior, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C14H18FN3

Molecular Weight

247.31 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C14H18FN3/c1-10(2)18-9-11(3)14(17-18)16-8-12-5-4-6-13(15)7-12/h4-7,9-10H,8H2,1-3H3,(H,16,17)

InChI Key

ASSVTRRKNWLYCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC(=CC=C2)F)C(C)C

Origin of Product

United States

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